molecular formula C8H9NO4S2 B3212091 1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid CAS No. 1095340-34-3

1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid

Cat. No. B3212091
CAS RN: 1095340-34-3
M. Wt: 247.3 g/mol
InChI Key: IAXZJIFZSDGEDZ-UHFFFAOYSA-N
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Description

“1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid” is a chemical compound with the formula C8H9NO4S2 and a molecular weight of 247.29 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of azetidines, which includes “1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid”, is an important yet undeveloped research area . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .


Molecular Structure Analysis

The molecular structure of “1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid” is represented by the SMILES string C1C(CN1S(=O)(=O)C2=CC=CS2)C(=O)O .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Ion Transport and Protein Synthesis

Azetidine-2-carboxylic acid, a related compound to 1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid, has been studied for its impact on ion uptake and release in barley roots. This research demonstrates the compound's influence on protein synthesis and ion transport, revealing that it acts as a potent inhibitor of ion release to the xylem in plants, affecting the protein assembly process (Pitman et al., 1977).

Role in the Food Chain

Research has also been conducted on Azetidine-2-carboxylic acid in the context of the food chain, particularly in sugar beets and table beets. This research is important for understanding the compound's distribution in the environment and its potential effects on human health (Rubenstein et al., 2009).

Asymmetric Synthesis

The asymmetric synthesis of substituted azetidine acids, including azetidine-3-carboxylic acids, has been a subject of significant research. These compounds are valuable in medicinal chemistry for their potential as building blocks in drug development (Enders & Gries, 2005).

Proline Metabolism and Protein Conformation Studies

Azetidine-2-carboxylic acid is regularly used in studying proline metabolism and protein conformation. Its synthesis and applications in biological studies, such as in Arabidopsis thaliana and Escherichia coli, provide insights into protein structures and functions (Verbruggen et al., 1992).

Influence on Collagen Synthesis

Studies have explored the effects of azetidine-2-carboxylic acid on collagen synthesis, particularly in the context of embryonic development. It has been shown to impact the morphogenesis of certain glands in ducks, indicating a broader role in developmental biology (Gomot & Bride, 1976).

Synthesis of Azetidine Derivatives

Research into the synthesis of azetidine-3-carboxylic acids and their derivatives has expanded their potential applications in pharmaceuticals. The development of methods for creating these compounds is crucial for exploring their therapeutic properties (Ji et al., 2018).

Safety and Hazards

The specific safety and hazards information for “1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid” is not available in the retrieved sources. It is recommended to handle it with appropriate safety measures as with any chemical compound .

Future Directions

Azetidines, including “1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid”, have seen remarkable advances in their chemistry and reactivity . Future directions include further developments in synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .

properties

IUPAC Name

1-thiophen-2-ylsulfonylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c10-8(11)6-4-9(5-6)15(12,13)7-2-1-3-14-7/h1-3,6H,4-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXZJIFZSDGEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylsulfonyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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